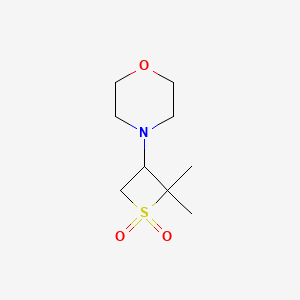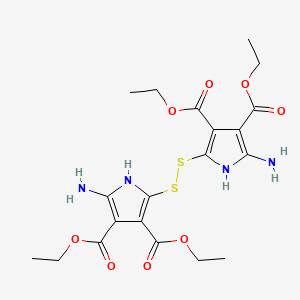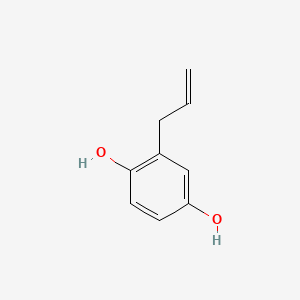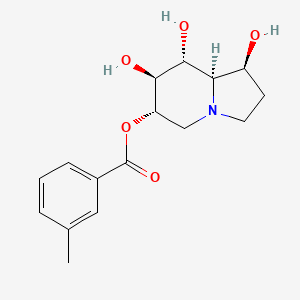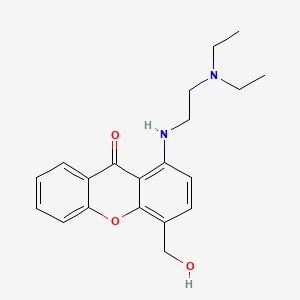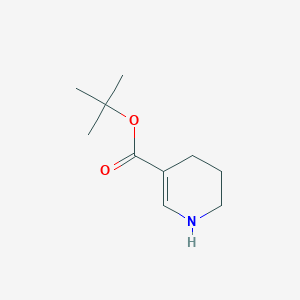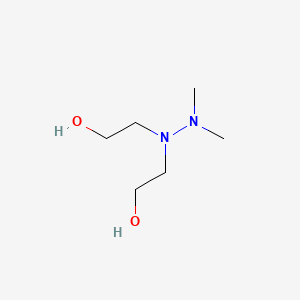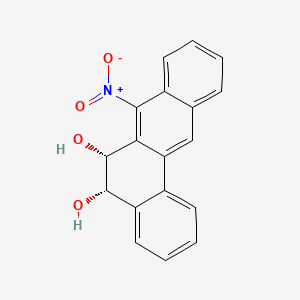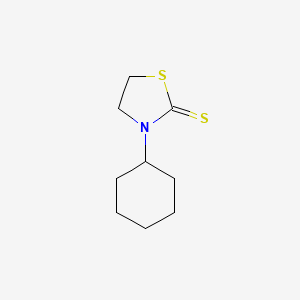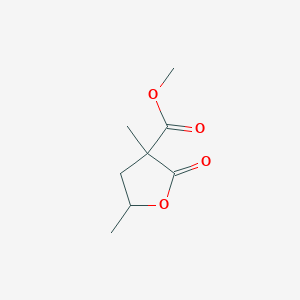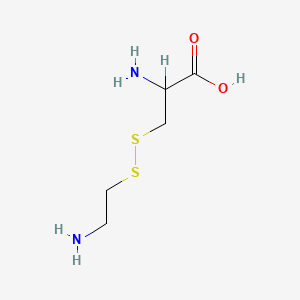![molecular formula C22H18N4O12 B12805947 [6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate CAS No. 7500-56-3](/img/structure/B12805947.png)
[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lead(II) acetylacetonate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with acetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{PbO} + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pb(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of Lead(II) acetylacetonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to achieve these goals .
化学反应分析
Types of Reactions
Lead(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: It can undergo ligand exchange reactions with other chelating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other diketones or similar chelating agents under mild conditions.
Major Products Formed
Oxidation: Lead(IV) acetylacetonate or other lead(IV) complexes.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead complexes with different ligands
科学研究应用
Lead(II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a catalyst in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain polymers
作用机制
The mechanism of action of Lead(II) acetylacetonate involves its ability to form stable complexes with various ligands. It can interact with biological molecules, leading to potential toxic effects. The molecular targets include enzymes and proteins that contain thiol groups, which can bind to the lead ion, disrupting their normal function .
相似化合物的比较
Similar Compounds
Lead(II) nitrate: Another lead(II) compound with different reactivity and applications.
Lead(II) oxide: Used in similar applications but with different chemical properties.
Lead(II) acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Uniqueness
Lead(II) acetylacetonate is unique due to its chelating properties, which allow it to form stable complexes with various ligands. This makes it particularly useful in catalysis and as a precursor for other lead-based compounds .
属性
CAS 编号 |
7500-56-3 |
|---|---|
分子式 |
C22H18N4O12 |
分子量 |
530.4 g/mol |
IUPAC 名称 |
[6-[(3,5-dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H18N4O12/c27-21(15-5-17(23(29)30)9-18(6-15)24(31)32)37-11-13-3-1-2-4-14(13)12-38-22(28)16-7-19(25(33)34)10-20(8-16)26(35)36/h1-2,5-10,13-14H,3-4,11-12H2 |
InChI 键 |
GLUGNZPCCXURMK-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC(C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



